molecular formula C26H34O3 B14796621 (5xi,8xi,9xi,14xi)-3-Oxoandrostan-17-yl benzoate

(5xi,8xi,9xi,14xi)-3-Oxoandrostan-17-yl benzoate

Cat. No.: B14796621
M. Wt: 394.5 g/mol
InChI Key: ZGDZDAPCWHIIKB-VUXRQZMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5xi,8xi,9xi,14xi)-3-Oxoandrostan-17-yl benzoate is a synthetic steroidal compound It is derived from androstan, a type of steroid nucleus, and benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5xi,8xi,9xi,14xi)-3-Oxoandrostan-17-yl benzoate typically involves the esterification of 3-oxoandrostan-17-ol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5xi,8xi,9xi,14xi)-3-Oxoandrostan-17-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5xi,8xi,9xi,14xi)-3-Oxoandrostan-17-yl benzoate is used as a starting material for the synthesis of various steroidal derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of steroids in cell signaling and metabolism.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on hormone regulation and its potential use in treating certain medical conditions.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals and other steroid-based products. Its synthesis and modification can lead to the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (5xi,8xi,9xi,14xi)-3-Oxoandrostan-17-yl benzoate involves its interaction with specific molecular targets in the body. These targets may include steroid receptors and enzymes involved in steroid metabolism. The compound may exert its effects by binding to these receptors and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3β,5ξ,8ξ,9ξ,14ξ,17ξ,20ξ)-20-Hydroxy-16,2316,30-diepoxydammar-24-en-3-yl 6-deoxy-α-L-mannopyran: This compound shares a similar steroidal structure but has different functional groups and biological activities.

    (5ξ,8ξ,9ξ,14ξ,17α,20S,24Z)-3-Oxo-9,19-cyclolanost-24-en-26-oic acid:

Uniqueness

(5xi,8xi,9xi,14xi)-3-Oxoandrostan-17-yl benzoate is unique due to its specific combination of the androstan nucleus and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H34O3

Molecular Weight

394.5 g/mol

IUPAC Name

[(10S,13S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18,20-23H,8-16H2,1-2H3/t18?,20?,21?,22?,23?,25-,26-/m0/s1

InChI Key

ZGDZDAPCWHIIKB-VUXRQZMKSA-N

Isomeric SMILES

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CCC4OC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C

Origin of Product

United States

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